

Pefloxacin Mesylate Dihydrate quantification precision accuracy

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Compound Focus: Pefloxacin Mesylate Dihydrate

CAS No.: 149676-40-4

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Quantification Methods & Performance Data

The following table summarizes established analytical methods for quantifying **Pefloxacin Mesylate Dihydrate**, with key performance metrics to help you select an appropriate technique.

Analytical Method	Key Parameters	Application Context	Reported Performance (Precision/Accuracy)
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| **Near-Infrared Spectroscopy (NIRS)** with Multivariate Calibration [1] | - **Multivariate Models:** PLS, PCR

- **Wavelength Range:** NIR region
- **Sample:** Pharmaceutical injections | Quantitative analysis of API in finished pharmaceutical products (injections). | - **PLS:** $R^2=0.9263$, $RMSECV=0.00119$ [1]
- **PCR:** $R^2=0.9685$, $RMSECV=0.00108$ [1] | | **High-Performance Liquid Chromatography (HPLC/LC-MS/MS)** [2] [3] [4] | - **Column:** C18 (e.g., ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5 μ m) [3]
- **Mobile Phase:** Methanol-Buffer mixtures [3] [4]
- **Detection:** DAD/UV (277 nm) [4] or MS/MS [2] | Bulk drug, tablet analysis [4], and complex matrices (soil, plants, earthworms) [2]. Stability-indicating assays [3]. | - **HPLC-UV:** Validated per ICH guidelines [3] [4].
- **LC-MS/MS (Multiresidue):** >50% avg. extraction efficiency for 40/42 PhACs in earthworms; RSD <30% [2]. | | **Surface-Enhanced Raman Spectroscopy (SERS)** [5] | - **Substrate:** Cyclodextrin-

modified Silver Nanoparticles (CD-AgNPs)

- **Laser Excitation:** 532 nm | Detection in complex biological fluids (urine, blood plasma) for therapeutic drug monitoring. | - **LOD:** In the range of μM concentrations for various FQs.
- **Specificity:** Class-specific detection for fluoroquinolones [5]. |

Experimental Protocols & Workflows

Here are detailed methodologies for two common quantification approaches.

HPLC-UV Method for Bulk and Dosage Forms [3] [4]

This method is suitable for routine quality control and stability studies.

- **Instrument Setup:**
 - **Column:** Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).
 - **Mobile Phase:** Methanol and buffer (e.g., phosphate or acetate) in a ratio of **30:70 (v/v)**.
 - **Flow Rate:** **1.0 mL/min**.
 - **Detection:** UV at **277 nm**.
 - **Column Temperature:** Ambient.
 - **Injection Volume:** Typically 20 μL .
- **Sample Preparation:**
 - **Standard Solution:** Accurately weigh and dissolve **Pefloxacin Mesylate Dihydrate** in the mobile phase or a suitable solvent (e.g., water) to obtain a concentration of approximately 50 $\mu\text{g/mL}$.
 - **Tablet Preparation:** Powder and weigh an equivalent amount of tablet content, then dissolve, sonicate, and filter (e.g., through a 0.45 μm membrane) before injection.
- **Execution:**
 - Equilibrate the column with the mobile phase for at least 30 minutes.
 - Inject the standard and sample solutions.
 - The typical retention time for Pefloxacin under these conditions is around **5.1 minutes** [4].

Multiresidue Extraction for Environmental Matrices [2]

This QuEChERS-based method is designed for complex biological samples like earthworms and lettuce.

- **Extraction:**
 - For **earthworm or lettuce** samples, the optimized QuEChERS method involves extracting the homogenized sample with an organic solvent (e.g., acetonitrile) containing specific salts to induce partitioning.
 - **Shake or vortex vigorously** to ensure complete extraction.
- **Clean-up:**
 - Use dispersive Solid-Phase Extraction (d-SPE) sorbents to remove co-extracted impurities and matrix components.
 - Centrifuge the samples and collect the supernatant.
- **Analysis:**
 - Analyze the cleaned extract using a sensitive **LC-MS/MS** method.
 - The method has been validated for over 40 pharmaceuticals, demonstrating high efficiency and reliability for trace-level detection [2].

Troubleshooting Common Experimental Issues

Problem	Potential Cause	Solution / Advice
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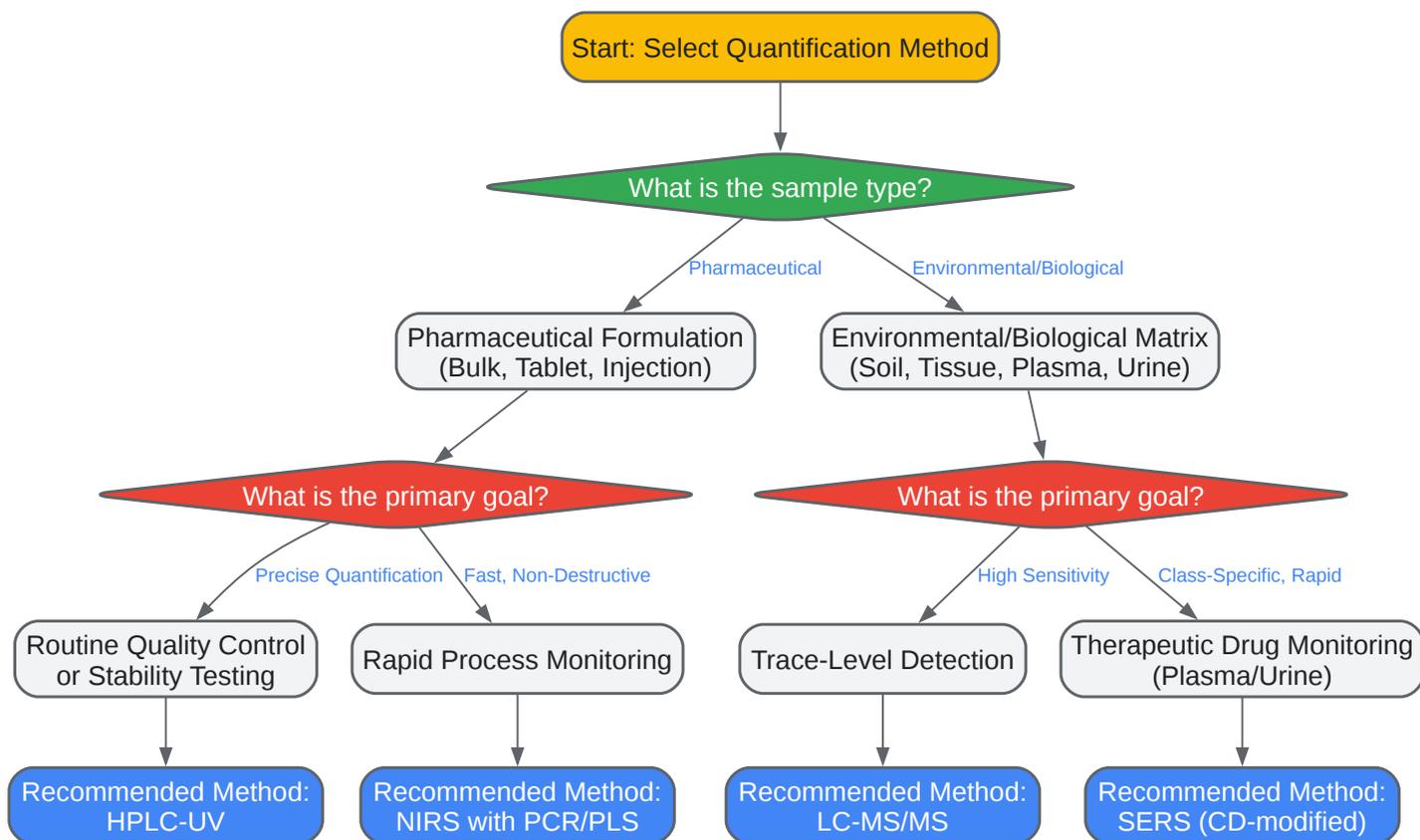
| **Low Recovery / Extraction Efficiency** [2] | - Inefficient extraction from complex matrices (soil, biological tissue).

- Strong binding of Pefloxacin to matrix components. | - For soil, use a **four-step ultrasonic extraction** with varying solvent composition and temperature [2].
- For earthworms/lettuce, ensure the optimized **QuEChERS** protocol is followed precisely [2]. | | **Poor Chromatography (Peak Tailing/ Broadening)** [3] | - Silanol interactions with the protonated piperazinyl group of Pefloxacin.
- Inappropriate mobile phase pH or buffer strength. | - Use a quality C18 column with high purity silica and endcapping.
- Adjust the pH of the aqueous buffer in the mobile phase (often to ~pH 3). Consider using **ion-pairing reagents** if necessary (though this may complicate MS detection). | | **Low Sensitivity in SERS** [5] | - Matrix interference from body fluids (creatinine, uric acid).

- Non-optimal adsorption of the analyte on the SERS substrate. | - Use a **cyclodextrin-modified SERS substrate** (CD-AgNPs). The cyclodextrin cavity enhances selectivity by including the fluoroquinolone molecule, reducing interference [5]. | | **Analytical Signal Instability / Degradation** [3] | - Susceptibility of Pefloxacin to **oxidative degradation**. | - Perform analyses promptly after sample preparation.
- For stability-indicating methods, use a radical initiator like **ACVA (4,4'-azobis(4-cyanopentanoic acid))** to study and identify degradation products. This helps validate the method's specificity [3]. |

Method Relationships & Selection Guide

This diagram illustrates the decision-making process for selecting the most appropriate quantification method based on your sample type and analytical goals.



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